PSMA4 Human Pre-designed siRNA Set A

siRNA specificity proteasome subunit off-target prediction

PSMA4 Human Pre-designed siRNA Set A is a pre-formulated silencing toolkit comprising three HPLC-purified siRNA duplexes independently targeting distinct regions of the human PSMA4 (proteasome 20S subunit alpha type-4) transcript (RefSeq NM_002789, Gene ID:. Each duplex is provided at 5 nmol per vial, accompanied by a negative control, a FAM-labeled negative control for transfection monitoring, and a GAPDH positive control.

Molecular Formula C28H27Cl2N3O4
Molecular Weight 540.4 g/mol
Cat. No. B12377118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSMA4 Human Pre-designed siRNA Set A
Molecular FormulaC28H27Cl2N3O4
Molecular Weight540.4 g/mol
Structural Identifiers
SMILESC1CC(C(N(C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O)C4=CC=CC=C4)OC(CO)C5=CC(=CC(=C5)Cl)Cl
InChIInChI=1S/C28H27Cl2N3O4/c29-20-11-19(12-21(30)14-20)25(16-34)37-24-7-4-10-33(27(24)17-5-2-1-3-6-17)15-26-31-22-9-8-18(28(35)36)13-23(22)32-26/h1-3,5-6,8-9,11-14,24-25,27,34H,4,7,10,15-16H2,(H,31,32)(H,35,36)/t24-,25-,27-/m0/s1
InChIKeySSOFDNCUHHHDAD-KLJDGLGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PSMA4 Human Pre-designed siRNA Set A — Product Baseline for Proteasome Subunit Alpha Type-4 Gene Silencing


PSMA4 Human Pre-designed siRNA Set A is a pre-formulated silencing toolkit comprising three HPLC-purified siRNA duplexes independently targeting distinct regions of the human PSMA4 (proteasome 20S subunit alpha type-4) transcript (RefSeq NM_002789, Gene ID: 5685) [1]. Each duplex is provided at 5 nmol per vial, accompanied by a negative control, a FAM-labeled negative control for transfection monitoring, and a GAPDH positive control . PSMA4 encodes a core alpha subunit of the 20S proteasome barrel complex—an essential component of the ubiquitin-proteasome system responsible for regulated intracellular protein degradation [2]. PSMA4 has been independently validated as a causal gene in schizophrenia [3], a prognostic biomarker and therapeutic vulnerability in lung adenocarcinoma [4], and a key hub gene mediating bortezomib resistance through metabolic reprogramming in multiple myeloma [5]. This product's three-duplex design with built-in controls directly addresses the critical requirement in RNAi research that phenotypes be confirmed by at least two independent siRNA sequences to distinguish on-target effects from seed-mediated off-target artifacts [6].

Why Generic Substitution of PSMA4 siRNA Sets Risks Experimental Failure — A Gene-Family Specificity Analysis


The PSMA gene family comprises seven distinct alpha subunits (PSMA1–PSMA7) that share the same PANTHER protein family (PTHR11599) and assemble cooperatively into the heteroheptameric alpha-ring of the 20S proteasome [1]. Despite this structural kinship, their primary nucleotide sequences diverge substantially: pairwise BLAST analysis of human PSMA4 (NM_002789) against PSMA3 (NM_002788) and PSMA5 (NM_002790) coding sequences reveals nucleotide identity well below the threshold that would allow cross-silencing by siRNA guide strands designed specifically for PSMA4 [2]. Critically, siRNA seed-region complementarity (nucleotides 2–8 of the guide strand) to any off-target transcript with a seed-target duplex melting temperature (Tm) exceeding 21.5°C can produce potent unintended gene silencing [3]. SiRNA duplexes designed against PSMA3, PSMA5, or PSMA7 are therefore not interchangeable with PSMA4-targeting reagents—substitution would fail to deplete PSMA4 while potentially introducing off-target phenotypes through seed-mediated silencing of unrelated transcripts or through unintended perturbation of alternative alpha subunits with distinct biological functions. Proteasome subunit knockdown experiments have demonstrated that siRNA-mediated depletion of different subunits (e.g., PSMA3 vs. PSMB8) produces quantitatively distinct effects on proteasome assembly and activity, with combinatorial depletion yielding additive phenotypes, confirming that subunit-level targeting precision is non-negotiable [4].

PSMA4 Human Pre-designed siRNA Set A — Quantitative Differentiation Evidence Guide


Transcript-Level Sequence Specificity of PSMA4 siRNA Duplexes vs. Closest Paralog PSMA3

The three siRNA duplexes in PSMA4 Human Pre-designed siRNA Set A are designed against distinct regions of the human PSMA4 RefSeq transcript NM_002789 (Gene ID: 5685), a 29.5 kDa core alpha subunit of the 20S proteasome [1]. Pairwise nucleotide BLAST of NM_002789 against its closest paralog, PSMA3 (NM_002788, proteasome subunit alpha type-3), reveals coding sequence identity below approximately 55%, well under the threshold required for cross-silencing by canonical siRNA guide strands, which demand near-perfect complementarity in the seed region (nucleotides 2–8) for target recognition [2]. By contrast, MISSION® esiRNA targeting human PSMA4 (Sigma-Aldrich) employs an endoribonuclease-generated heterogeneous mixture of siRNA sequences, which introduces a broader, less sequence-defined targeting profile that precludes precise seed-region specificity prediction and complicates off-target analysis relative to discrete, sequence-defined duplexes . siDirect 2.0 design principles establish that functional siRNA candidates must maintain seed-target duplex Tm below 21.5°C and at least two mismatches in the 19-nt region spanning positions 2–20 against all non-targeted transcripts to minimize off-target silencing—this standard is achievable with the discrete duplex design used in Set A but inherently unverifiable for heterogeneous esiRNA pools [3].

siRNA specificity proteasome subunit off-target prediction seed region homology RNAi validation

PSMA4 Knockdown Validated to Reverse Bortezomib Resistance in Multiple Myeloma via Quantitative Metabolic Phenotype

In a 2025 study by Yu et al., siRNA-mediated PSMA4 knockdown in bortezomib-resistant multiple myeloma cell lines functionally re-sensitized cells to proteasome inhibitor treatment [1]. This study provides the most direct independent validation of PSMA4 as a silencing target relevant to this product. PSMA4 was identified through WGCNA as the key hub gene associated with extramedullary invasion of myeloma. Bortezomib-resistant myeloma cells exhibited elevated PSMA4 expression with concomitantly increased oxidative phosphorylation (OXPHOS) activity and elevated reactive oxygen species (ROS) levels relative to drug-sensitive parental lines [1]. PSMA4 knockdown suppressed OXPHOS activity and reversed the resistance phenotype. Mechanistically, PSMA4 overexpression induced a hypoxia-like state that activated HIF-1α signaling, promoting anti-apoptotic activity [1]. In contrast, proteasome subunit α7 (PSMA7) knockdown in K562 leukemia cells has been shown to primarily inhibit cell proliferation without the metabolic reprogramming phenotype observed with PSMA4 silencing—underscoring that functional outcomes of proteasome subunit knockdown are subunit-specific and not interchangeable [2].

bortezomib resistance multiple myeloma oxidative phosphorylation PSMA4 knockdown drug re-sensitization

Tri-Duplex Design with Built-In Controls vs. Single-Duplex siRNA Procurement for RNAi Phenotype Validation

PSMA4 Human Pre-designed siRNA Set A includes three independent siRNA duplexes targeting different regions of the PSMA4 transcript, plus a negative control, a FAM-labeled negative control, and a GAPDH positive control, all provided at 5 nmol each (HPLC-purified) . This configuration directly implements the field-standard best practice requiring phenotype confirmation with at least two to three independent siRNAs to distinguish genuine on-target effects from seed-mediated off-target artifacts [1]. When the same phenotype is reproduced by all three duplexes—each bearing a distinct seed sequence and thus a distinct off-target signature—the probability that the observed effect arises from a shared off-target rather than PSMA4 depletion is substantially reduced. By contrast, procuring a single siRNA duplex (e.g., genOFF st-h-PSMA4_003 from RiboBio, 5 nmol, with proprietary chemical modification) requires the end user to independently source additional duplexes, controls, and transfection monitoring reagents—incurring additional procurement complexity and introducing inter-lot and inter-vendor variability [2]. OriGene's rat Psma4 siRNA kit (SR509965, 3 × 27mer Dicer-substrate duplexes at 2 nmol each) guarantees ≥70% knockdown for at least two of three duplexes at 10 nM by qRT-PCR when transfection efficiency exceeds 90%, a performance guarantee benchmark that provides a useful quantitative reference for the three-duplex validation paradigm, though no equivalent published performance guarantee data are available for the human PSMA4 Set A product [3].

siRNA validation off-target control phenotype confirmation RNAi best practice tri-duplex design

PSMA4 Overexpression as a Multi-Cancer Prognostic Biomarker — Independent Validation Across Three Tumor Types

Independent studies across multiple cancer types have convergently identified elevated PSMA4 expression as a statistically significant biomarker of poor prognosis, validating PSMA4 as a high-value silencing target across oncology research programs. In lung adenocarcinoma (LUAD), RT-qPCR analysis of clinical specimens (10 paired tumor/adjacent normal tissues) confirmed significantly elevated PSMA4 expression in tumor tissues (P < 0.01), with TCGA analysis (n = 539 LUAD vs. n = 59 normal) corroborating this finding and demonstrating that high PSMA4 expression is associated with poor overall survival—performance that established PSMA4 as a diagnostic and prognostic marker for LUAD [1]. In breast cancer, a systematic pan-family analysis of PSMA subunits revealed that PSMA4 (along with PSMA2, PSMA3, PSMA6, and PSMA7) showed high expression levels correlated with poor survival, whereas PSMA5 and PSMA8 were associated with good prognoses—confirming that even within the PSMA family, individual subunits carry divergent and sometimes opposite prognostic significance [2]. The Human Protein Atlas further classifies PSMA4 as an unfavourable prognostic marker in renal cancer based on TCGA expression data [3]. This convergent multi-cancer validation distinguishes PSMA4 from other proteasome alpha subunits (e.g., PSMA5, which carries a favourable prognosis in breast cancer) and underscores that subunit-level target selection has direct implications for the biological interpretation of siRNA knockdown experiments.

PSMA4 biomarker cancer prognosis lung adenocarcinoma breast cancer renal cancer

PSMA4 Human Pre-designed siRNA Set A — High-Value Research Application Scenarios


Bortezomib Resistance Reversal Studies in Multiple Myeloma

PSMA4 Human Pre-designed siRNA Set A is directly suited for functional studies investigating bortezomib resistance mechanisms in multiple myeloma. Published evidence demonstrates that PSMA4 knockdown in bortezomib-resistant myeloma cell lines suppresses oxidative phosphorylation activity and re-sensitizes cells to proteasome inhibitor treatment via HIF-1α pathway inactivation [1]. The three independent duplexes in Set A enable rigorous confirmation that re-sensitization is an on-target PSMA4 depletion effect rather than a seed-mediated off-target artifact. The FAM-labeled negative control allows real-time transfection efficiency monitoring, which is critical when comparing drug sensitivity phenotypes across conditions with potentially different transfection efficiencies.

Lung Adenocarcinoma (LUAD) Target Validation and Biomarker Functional Studies

PSMA4 has been validated as a diagnostic and prognostic biomarker in LUAD, with significantly elevated expression in tumor tissues versus normal lung (P < 0.01 by RT-qPCR in clinical specimens and confirmed in TCGA analysis of 539 LUAD vs. 59 normal samples) [1]. The PSMA4 Human Pre-designed siRNA Set A provides the complete toolkit for loss-of-function experiments in LUAD cell lines to elucidate the mechanistic role of PSMA4 in lung cancer progression, immune infiltration modulation, and potential therapeutic targeting. The GAPDH positive control included in the kit serves as a standardized reference for qPCR-based knockdown quantification across LUAD cell line panels.

Proteasome Subunit-Specific Functional Dissection — PSMA4 vs. Other Alpha Subunits

The PSMA gene family exhibits striking functional divergence despite shared structural roles in the 20S proteasome alpha-ring. PSMA4 high expression correlates with poor survival in breast cancer, whereas PSMA5 and PSMA8 high expression are associated with good prognosis [1]. PSMA4 knockdown produces metabolic reprogramming and drug resistance reversal phenotypes , whereas PSMA7 knockdown yields primarily anti-proliferative effects . The three sequence-defined duplexes in Set A—each with a distinct, verifiable seed region enabling off-target prediction via siDirect 2.0 thermodynamic benchmarks (seed-target duplex Tm < 21.5°C) —enable clean subunit-specific loss-of-function experiments that avoid cross-silencing of paralogous alpha subunits, a precision that heterogeneous esiRNA pools cannot guarantee .

Schizophrenia Causal Gene Functional Validation in Neuronal Models

PSMA4 has been independently identified as one of six top causal gene candidates for schizophrenia through integrative analysis of GWAS data using multiple prediction approaches (Sherlock, SMR, DAPPLE, Prix Fixe, NetWAS, and DEPICT). Knockdown of PSMA4 was shown to impair neuronal cell proliferation, and PSMA4 expression was found to be significantly higher in neurons compared with oligodendrocytes and microglia (P < 0.05) [1]. The PSMA4 Human Pre-designed siRNA Set A provides the multi-duplex validation toolkit necessary for rigorous functional follow-up studies in neuronal cell models, where distinguishing on-target PSMA4 depletion effects from off-target artifacts is essential for establishing causal gene-phenotype relationships in psychiatric genomics.

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